ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position of the chromene ring.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as monoamine oxidase b (hmao-b) .
Mode of Action
It’s known that similar compounds can inhibit the activity of their targets, leading to various downstream effects .
Biochemical Pathways
Related compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
The synthesis of ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product .
Chemical Reactions Analysis
Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Condensation: The compound can undergo condensation reactions with hydrazine to form hydrazones, which are useful intermediates in the synthesis of heterocyclic compounds
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new pharmaceuticals.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and anti-cancer properties, making it a valuable candidate for drug development.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating various diseases, including cancer and viral infections.
Industry: The compound is used in the synthesis of dyes and pigments, as well as in the development of new materials with specific properties
Comparison with Similar Compounds
Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
Ethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the nitro group, resulting in different biological activities.
7-Amino-2-oxo-2H-chromene-3-carboxylate:
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: Contains a diethylamino group, which significantly changes its chemical properties and uses .
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 7-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-2-18-11(14)9-5-7-3-4-8(13(16)17)6-10(7)19-12(9)15/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFULPBQNQUBWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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